Cas no 16588-39-9 (Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-)
![Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- structure](https://it.kuujia.com/scimg/cas/16588-39-9x500.png)
16588-39-9 structure
Nome del prodotto:Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-
- 4-[(2E)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide
- 4-(8-Hydroxy-[5]chinolylazo)-benzolsulfonsaeure-amid
- 4-(8-hydroxy-[5]quinolylazo)-benzenesulfonic acid amide
- 4-(8-hydroxy-quinolin-5-ylazo)-benzenesulfonamide
- 5-(p-Sulfamidobenzolazo)-8-hydroxychinolin
- CHEMBL2094685
- DNDI1417410
- HMS2886C21
- NSC114372
- p-< (8-hydroxy-5-quinolyl)azo> benzenesulphonamide
- p-Sulfamidobenzolazo-8-hydroxychinolin
- MLS001197237
- DTXSID60507429
- 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- CS-0906320
- NSC-114372
- HY-157141
- 4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide
- SR-01000109699
- 16588-39-9
- AKOS001617384
- CHEMBL1442500
- SR-01000109699-1
- Antibacterial agent 163
- SMR000555382
- 4-[(1E)-2-(8-HYDROXYQUINOLIN-5-YL)DIAZEN-1-YL]BENZENE-1-SULFONAMIDE
-
- Inchi: InChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22)/b19-18+
- Chiave InChI: JKGWEZMHRXGMLG-VHEBQXMUSA-N
- Sorrisi: OC1=C2C(C=CC=N2)=C(/N=N/C2C=CC(S(N)(=O)=O)=CC=2)C=C1
Proprietà calcolate
- Massa esatta: 328.06316
- Massa monoisotopica: 328.063011
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 615
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 123
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: 576.2°C at 760 mmHg
- Punto di infiammabilità: 302.3°C
- Indice di rifrazione: 1.719
- PSA: 114.51
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
16588-39-9 (Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-) Prodotti correlati
- 2228920-71-4(2-(2-azidoethyl)-3-bromophenol)
- 1217453-54-7(Esculin sesquihydrate)
- 785705-53-5(1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxamide)
- 1937340-00-5(methyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate)
- 303994-75-4(N-(4-Methylphenyl)-3-oxo-1-pyrazolidinecarboxamide)
- 850911-12-5(N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dimethylsulfamoyl)benzamide)
- 95469-88-8(2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-amine)
- 2183440-70-0(N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid)
- 2166878-35-7(5-butylpiperidine-3-carboxylic acid)
- 1250668-26-8(1-(methylsulfanyl)methylcyclopropan-1-amine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
